N-Methylnitroacetamide
Overview
Description
N-Methylnitroacetamide is a chemical compound with the molecular formula C3H6N2O3 and a molecular weight of 118.09 g/mol . It is a degradation product of Ranitidine, a medication used to reduce stomach acid production . This compound is known for its pale yellow to light yellow color and is slightly soluble in chloroform and methanol .
Preparation Methods
N-Methylnitroacetamide can be synthesized through various methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . Another method is the direct reductive N-methylation of nitro compounds, which is more straightforward and economical compared to conventional N-methylation of amines . Industrial production methods often involve the use of pyridinium salts as additives in pharmaceutical preparations .
Chemical Reactions Analysis
N-Methylnitroacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include methylene chloride and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Methylnitroacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methylnitroacetamide involves its interaction with molecular targets and pathways in biological systems. It is known to be active in methylene chloride and organic solvents, which suggests its potential role in various biochemical processes . detailed studies on its specific molecular targets and pathways are limited.
Comparison with Similar Compounds
N-Methylnitroacetamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
N-Methylacetamide: This compound has a similar structure but lacks the nitro group.
N-Methyl-2-nitroaniline: This compound contains a nitro group but differs in its overall structure.
N-Methyl-2-nitrobenzamide: This compound has a similar nitro group but is part of a different chemical family. The uniqueness of this compound lies in its specific combination of functional groups and its role as a degradation product of Ranitidine.
Properties
IUPAC Name |
N-methyl-2-nitroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-4-3(6)2-5(7)8/h2H2,1H3,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGDLJRIJKYANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222407 | |
Record name | N-Methylnitroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72078-82-1 | |
Record name | N-Methylnitroacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072078821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylnitroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLNITROACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL17V7RS6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "unusual sigmoidal kinetic profiles" in the Machetti-De Sarlo reaction involving N-Methylnitroacetamide. What causes this unusual behavior?
A1: The sigmoidal kinetic profiles observed are not due to a slow initiation step or the formation of a more reactive intermediate over time. Instead, the research revealed that this compound, besides being a reactant, also acts as a precursor to its own catalyst. This dual role leads to an autocatalytic effect, where the reaction rate increases as more catalyst is generated from the this compound itself. This self-catalytic behavior is responsible for the unusual sigmoidal shape of the kinetic curves.
Q2: What is the significance of understanding this autocatalytic behavior in the context of organic synthesis?
A2: Recognizing autocatalysis in reactions like this is crucial for several reasons. Firstly, it allows for more accurate predictions of reaction rates and yields. Secondly, it opens up possibilities for optimizing reaction conditions by strategically controlling the concentration of the autocatalytic species. Finally, this knowledge contributes to a more comprehensive understanding of complex reaction mechanisms, ultimately leading to the development of more efficient and controlled synthetic strategies in organic chemistry.
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